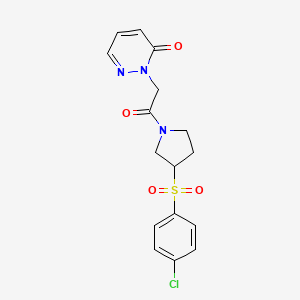
2-(2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of a sulfonyl group and a pyrrolidine ring suggests it may exhibit unique biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the pyridazinone core with the sulfonylated pyrrolidine derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the sulfonyl group.
Reduction: Reduction reactions may target the carbonyl group in the pyridazinone core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction may yield alcohols or amines, depending on the specific site of reduction.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential to treat various diseases. The presence of the sulfonyl group and pyrrolidine ring indicates it may have activity against certain types of cancer or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, altering their activity. The pyrrolidine ring can enhance binding affinity and specificity, while the pyridazinone core may contribute to the overall stability and bioactivity of the compound.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activities, including anti-fibrotic and anti-cancer properties.
Sulfonyl Pyrrolidine Derivatives: Compounds with a sulfonyl group attached to a pyrrolidine ring are also studied for their therapeutic potential.
Uniqueness
What sets 2-(2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-[2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-12-3-5-13(6-4-12)25(23,24)14-7-9-19(10-14)16(22)11-20-15(21)2-1-8-18-20/h1-6,8,14H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFPIQYFQVXDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
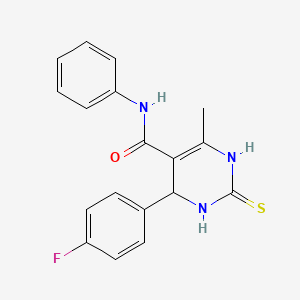
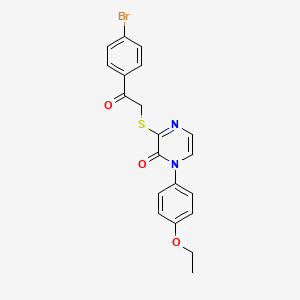
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)
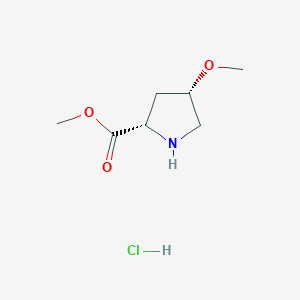
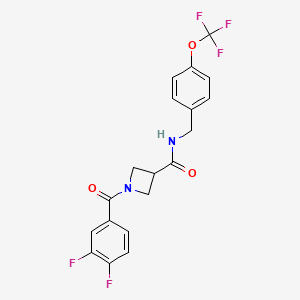
![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)
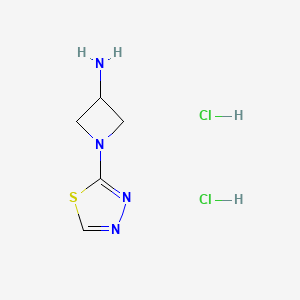
![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)
![(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/new.no-structure.jpg)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)
![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)
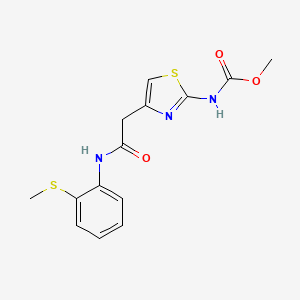

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2598117.png)
